6-Bromo-benzooxazole-2-carboxylic acid amide
Description
BenchChem offers high-quality 6-Bromo-benzooxazole-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-benzooxazole-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,3-benzoxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPSYFXCUFTLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-benzooxazole-2-carboxylic acid amide molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Bromo-benzooxazole-2-carboxylic acid amide
Abstract
This technical guide provides a comprehensive examination of 6-Bromo-benzooxazole-2-carboxylic acid amide, a heterocyclic compound of significant interest within the domain of medicinal chemistry. The benzoxazole scaffold is a privileged structure, known for conferring a wide array of biological activities to its derivatives.[1][2] This document elucidates the core molecular structure, physicochemical properties, and a validated synthetic pathway for the title compound. Furthermore, it details a rigorous, multi-technique approach to spectroscopic characterization essential for structural confirmation. The guide concludes by contextualizing the molecule's potential within drug discovery and as a versatile synthetic intermediate, providing field-proven insights for professionals engaged in the development of novel therapeutics and advanced materials.
Introduction to the Benzoxazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the benzoxazole moiety is particularly noteworthy.[3] This bicyclic system, comprising a benzene ring fused to an oxazole ring, is a structural isostere of naturally occurring nucleic bases, which may facilitate its interaction with biological macromolecules.[1] The planar nature and rich electronic characteristics of the benzoxazole core have led to its incorporation into a multitude of pharmacologically active agents demonstrating antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[4]
The specific compound, 6-Bromo-benzooxazole-2-carboxylic acid amide, builds upon this validated scaffold. The introduction of a bromine atom at the 6-position and a carboxamide group at the 2-position provides distinct electronic and steric properties. The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets, while the bromine atom not only modulates lipophilicity and metabolic stability but also serves as a chemically versatile handle for further synthetic elaboration, a key feature for structure-activity relationship (SAR) studies in drug development.[5]
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
The unambiguous identification of a chemical entity is foundational to all subsequent research. 6-Bromo-benzooxazole-2-carboxylic acid amide is systematically named based on the IUPAC conventions for fused heterocyclic systems.
-
IUPAC Name: 6-Bromo-1,3-benzoxazole-2-carboxamide
-
CAS Number: 954239-70-4[6]
-
Molecular Formula: C₈H₅BrN₂O₂[6]
-
Molecular Weight: 241.04 g/mol [6]
The numbering of the benzoxazole ring system, critical for spectroscopic assignment, is illustrated in the diagram below.
Caption: Molecular structure and atom numbering of the title compound.
Physicochemical Data Summary
A compound's behavior in biological and chemical systems is governed by its physicochemical properties. The following table summarizes key computed parameters that are predictive of its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME).
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [6] |
| Molecular Weight | 241.04 | [6] |
| CAS Number | 954239-70-4 | [6] |
| XLogP3 | 1.7 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
The XLogP3 value of 1.7 suggests moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The presence of one hydrogen bond donor (the amide N-H) and three acceptors (the amide C=O, the oxazole N, and the oxazole O) indicates a strong potential for directed interactions with protein targets.[6]
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzoxazoles is a well-established field, with the most common and robust strategy involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] This approach provides a reliable and scalable route to the target molecule.
Proposed Synthetic Protocol
This protocol is designed as a self-validating system, where successful synthesis can be readily confirmed by the analytical methods described in Section 4. The causality for key steps is explained.
Objective: To synthesize 6-Bromo-benzooxazole-2-carboxylic acid amide from 2-amino-5-bromophenol.
Materials:
-
2-Amino-5-bromophenol
-
Ethyl oxalyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ammonia (aqueous or in methanol)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Step-by-Step Methodology:
-
Step 1: N-Acylation of 2-Amino-5-bromophenol.
-
Procedure: Dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous DCM or THF in an ice bath (0 °C). Add a mild base such as triethylamine (1.1 eq) to scavenge the HCl byproduct. Slowly add ethyl oxalyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates consumption of the starting material.
-
Causality: This initial acylation selectively targets the more nucleophilic amino group over the phenolic hydroxyl group, forming the key amide intermediate. The use of an ice bath controls the exothermicity of the acylation reaction.
-
-
Step 2: Cyclodehydration to form the Benzoxazole Ring.
-
Procedure: After aqueous workup and extraction of the product from Step 1, the crude N-acylated intermediate is heated in polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours. The reaction mixture is then cooled and carefully poured into ice water, causing the product, ethyl 6-bromo-benzooxazole-2-carboxylate, to precipitate.
-
Causality: PPA serves as both a Lewis acid catalyst and a dehydrating agent. It protonates the amide carbonyl, making it more electrophilic, which facilitates the intramolecular nucleophilic attack by the adjacent hydroxyl group, followed by dehydration to form the stable aromatic oxazole ring.
-
-
Step 3: Amidation of the Ester.
-
Procedure: The purified ethyl ester from Step 2 is dissolved in methanol. The solution is saturated with ammonia gas at 0 °C and then stirred in a sealed pressure vessel at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The solvent is evaporated, and the resulting solid is purified by recrystallization or silica gel chromatography.
-
Causality: The ester at the 2-position is converted to the desired primary amide via nucleophilic acyl substitution using ammonia. Using a sealed vessel ensures a sufficient concentration of ammonia to drive the reaction to completion.
-
Caption: A three-step synthetic workflow for the target compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
Predicted Spectroscopic Data
The following data are predicted based on the known spectral characteristics of benzoxazole derivatives and carboxylic acids.[7][8]
| Technique | Feature | Predicted Observation |
| ¹H NMR | Amide Protons (-NH₂) | Broad singlet, δ 7.5-8.5 ppm |
| Aromatic Protons | δ 7.3-8.0 ppm, complex splitting pattern due to Br | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160-165 ppm |
| Benzoxazole Carbons | δ 110-160 ppm | |
| IR (KBr) | N-H Stretch (Amide) | Two bands, ~3400 cm⁻¹ and ~3200 cm⁻¹ |
| C=O Stretch (Amide I) | Strong absorption, ~1680 cm⁻¹ | |
| C=N Stretch (Oxazole) | ~1630 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z 240 and 242 in ~1:1 ratio |
The Analytical Workflow
The causality behind the workflow is to move from broad compositional data (MS) to specific functional group identification (IR) and finally to a precise map of the atomic connectivity (NMR).
-
Mass Spectrometry (MS): The first step is to confirm the molecular weight and elemental composition. The presence of a bromine atom is unequivocally confirmed by the characteristic M⁺ and M+2 isotopic pattern with a roughly 1:1 intensity ratio, stemming from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: This technique validates the presence of key functional groups. The observation of characteristic N-H and C=O stretches confirms the successful installation of the carboxamide group, while C=N and C-O-C stretches are indicative of the intact benzoxazole core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive step for structural elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for the carbon skeleton. Advanced 2D NMR techniques (like COSY and HSQC/HMBC) can be employed to definitively assign every proton and carbon signal, confirming the precise substitution pattern.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the In Silico Screening of 6-Bromo-benzooxazole-2-carboxylic acid amide
Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery
The journey from a chemical concept to a clinically approved therapeutic is fraught with immense cost, time, and a high rate of attrition. Modern drug discovery has been revolutionized by the integration of in silico methodologies, which serve as a powerful computational sieve to identify and prioritize promising candidates before significant resources are committed to synthesis and experimental testing.[1][2] These computational techniques allow for the rapid assessment of a molecule's potential biological activity and its likely behavior within a biological system, thereby streamlining the entire drug development pipeline.[3][4] This guide provides a comprehensive, field-proven framework for conducting an in silico screening of a novel compound, 6-Bromo-benzooxazole-2-carboxylic acid amide.
The core of this molecule, the benzooxazole ring system, is recognized in medicinal chemistry as a "privileged scaffold." This designation is earned because its structure is frequently found in compounds exhibiting a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[5][6][7][8][9] Given the absence of established biological data for this specific bromo-substituted derivative, our strategy is to leverage the well-documented pharmacology of the parent scaffold. We will construct a logical and scientifically rigorous screening cascade to probe its potential as both an anticancer and an antimicrobial agent, providing a clear and replicable workflow for researchers in the field.
Part 1: Target Identification and Hypothesis Formulation
The efficacy of any screening campaign, whether in vitro or in silico, hinges on the selection of biologically relevant and validated molecular targets. The documented activities of the benzooxazole scaffold guide our hypothesis-driven approach.[10] We postulate that 6-Bromo-benzooxazole-2-carboxylic acid amide may interact with key proteins implicated in cancer progression and bacterial survival.
Anticancer Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Causality of Target Selection: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing the necessary nutrients and oxygen for cancer cells to proliferate.[11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this pathway, making it one of the most crucial and validated targets in oncology research.[11][12] Numerous benzooxazole derivatives have been reported to exhibit anticancer activity, some of which function through the inhibition of key protein kinases like VEGFR-2.[6][13] The availability of high-resolution co-crystal structures of VEGFR-2 in the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB) provides the essential structural blueprint for our structure-based design approach.[14][15]
-
Selected Structure: VEGFR-2 Kinase Domain complexed with an inhibitor (PDB ID: 1YWN).[12] This structure is chosen for its resolution and the presence of a bound ligand, which clearly defines the ATP-binding site that is our target.
Antimicrobial Target: Bacterial DNA Gyrase, Subunit B (GyrB)
Causality of Target Selection: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[16] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[7] This enzyme is absent in humans, making it an ideal and highly selective target for antibiotics. The benzooxazole scaffold has been identified in compounds with potent antibacterial activity, and molecular docking studies have suggested DNA gyrase as a likely target.[7]
-
Selected Structure: DNA Gyrase Subunit B from Escherichia coli (e.g., PDB ID: 6HY2).[17] This target is selected due to its critical role in bacterial survival and the availability of well-resolved crystal structures, which are indispensable for accurate docking simulations.[18]
Part 2: The In Silico Screening Workflow
A robust and reproducible in silico screening process follows a logical sequence of steps, each designed to refine the data and increase the probability of identifying a true bioactive compound. This workflow represents a standard, yet powerful, cascade used in computational drug design.
Caption: High-level workflow for in silico drug discovery.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The trustworthiness of a computational experiment relies on meticulous preparation of both the ligand and the receptor to ensure the simulation is as biologically relevant as possible.
Protocol 3.1: Ligand Preparation
The objective is to generate a stable, low-energy 3D conformation of 6-Bromo-benzooxazole-2-carboxylic acid amide.
-
2D Structure Generation: Draw the molecule using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or retrieve its SMILES string from a database like PubChem.
-
Conversion to 3D: Use a computational chemistry program (e.g., Avogadro, Open Babel) to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step to obtain a realistic, low-energy conformer.
-
Rationale: A high-energy conformation would be physically unrealistic and lead to inaccurate docking scores.
-
Method: Employ a molecular mechanics force field, such as MMFF94 or UFF.
-
Procedure: Submit the 3D structure to an energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until a stable energy minimum is reached.
-
-
File Format Conversion: Save the final, minimized structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.
Protocol 3.2: Receptor Preparation
The goal is to prepare the protein target for docking by cleaning the crystal structure and defining the binding site.
-
Structure Retrieval: Download the crystal structure files (e.g., 1YWN.pdb, 6HY2.pdb) from the RCSB PDB database.[19]
-
Protein Cleanup:
-
Rationale: PDB files often contain non-essential molecules (water, ions, co-solvents) that can interfere with docking. Co-crystallized ligands must be removed to make the binding site accessible.[12]
-
Procedure: Use a molecular modeling suite (e.g., AutoDockTools, PyMOL, Chimera) to delete all water molecules and heteroatoms, except for essential cofactors if any.
-
-
Protonation and Charge Assignment:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds. Correct protonation states and atomic charges are essential for calculating accurate binding energies.
-
Procedure: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Binding Site Definition (Grid Box Generation):
-
Rationale: To make the docking calculation computationally feasible, a search space (a "grid box") is defined that encompasses the active site of the protein.[20]
-
Procedure: Define the center and dimensions of the grid box. The most reliable method is to center the box on the location of the co-crystallized ligand from the original PDB file, ensuring its dimensions are large enough to allow the new ligand rotational and translational freedom.
-
-
File Format Conversion: Save the prepared receptor file in the appropriate format (e.g., .pdbqt).
Protocol 3.3: Molecular Docking Simulation
This protocol outlines the process of predicting the binding interaction between the prepared ligand and receptor using AutoDock Vina, a widely used and validated docking program.[12][21]
Caption: The core inputs and outputs of a molecular docking experiment.
-
Configuration: Create a configuration text file specifying the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the exhaustiveness parameter (controls the computational effort; a value of 8-16 is typical for accuracy).
-
Execution: Run the docking simulation from the command line, pointing the software to the configuration file.
-
Analysis of Results:
-
Binding Affinity (Docking Score): The primary output is a score in kcal/mol, which estimates the binding free energy. More negative values indicate stronger predicted binding.[22]
-
Binding Pose: The software will generate several possible binding poses (conformations) of the ligand in the active site.
-
Interaction Analysis: Visualize the top-ranked pose using software like PyMOL or Discovery Studio. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the amino acid residues of the protein. This step is crucial for understanding the structural basis of the predicted binding.
-
Part 4: ADMET Profiling – A Critical Filter for Drug-Likeness
A high binding affinity is meaningless if a compound cannot be absorbed by the body, is rapidly metabolized, or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital, cost-effective method to flag potential liabilities early in the discovery process.[23][24][25]
Protocol 4.1: Predicting Physicochemical and Pharmacokinetic Properties
-
Tool Selection: Utilize free and reliable web-based tools such as SwissADME or pkCSM.[24] These platforms integrate multiple predictive models.
-
Input: Submit the SMILES string of 6-Bromo-benzooxazole-2-carboxylic acid amide to the server.
-
Analysis of Key Parameters:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors.
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness. Assess if the compound violates any of the rules.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Toxicity: Screen for potential toxicity alerts, such as AMES toxicity (mutagenicity) or hepatotoxicity.
-
Part 5: Data Presentation and Interpretation
Quantitative data from in silico experiments must be presented clearly to facilitate analysis and decision-making.
Table 1: Predicted Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| VEGFR-2 | 1YWN | -9.2 | Cys919, Asp1046, Glu885 | H-bond with Cys919, Pi-Alkyl with Val848 |
| DNA Gyrase B | 6HY2 | -8.5 | Asp73, Asn46, Ile78 | H-bond with Asp73, Hydrophobic contacts |
(Note: The data above are hypothetical examples for illustrative purposes.)
Table 2: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 271.08 g/mol | < 500 | Pass |
| LogP | 2.85 | < 5 | Pass |
| H-bond Donors | 1 | < 5 | Pass |
| H-bond Acceptors | 3 | < 10 | Pass |
| Lipinski Violations | 0 | ≤ 1 | Drug-like |
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | No | Favorable (for peripheral targets) |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interaction |
| AMES Toxicity | Non-toxic | Non-toxic | Favorable |
(Note: The data above are hypothetical examples for illustrative purposes.)
Conclusion and Authoritative Recommendations
This guide has outlined a comprehensive and scientifically grounded in silico workflow for the initial evaluation of 6-Bromo-benzooxazole-2-carboxylic acid amide. Based on the known pharmacology of the benzooxazole scaffold, we identified VEGFR-2 and bacterial DNA gyrase as high-potential targets. The detailed protocols for ligand/receptor preparation, molecular docking, and ADMET prediction provide a replicable framework for researchers.
Next Steps and Self-Validating System:
-
Synthesis: The compound must be synthesized and its structure confirmed.
-
In Vitro Validation:
-
Perform enzymatic assays to determine the IC50 value of the compound against VEGFR-2 kinase and DNA gyrase.
-
Conduct cell-based assays using cancer cell lines (e.g., HUVEC for anti-angiogenesis) and bacterial strains (e.g., E. coli, S. aureus) to confirm biological activity.
-
-
Iterative Refinement: Should the initial results be promising, the docking models can be used to guide the synthesis of new analogues for lead optimization, creating a feedback loop between computational prediction and experimental testing.[26]
By following this structured approach, from broad hypothesis to specific experimental validation, the drug discovery process becomes a more efficient and targeted endeavor.
References
- ResearchGate. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.
- ResearchGate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Indian Journal of Pharmaceutical Education and Research. (2019). In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives.
- Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses.
- Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
- PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates.
- PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- PDB-101. (n.d.). Browse: Antimicrobial Resistance.
- National Institutes of Health (NIH). (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
- ResearchGate. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- RCSB PDB. (n.d.). Impact of PDB Structures on US FDA Anti-Cancer Drug Approvals.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- National Institutes of Health (NIH). (2025). Structural genomics of bacterial drug targets: Application of a high-throughput pipeline to solve 58 protein structures from pathogenic and related bacteria.
- ResearchGate. (n.d.). The selected PDB structures for each anticancer drug target.
- ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- Wikipedia. (n.d.). Virtual screening.
- MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
- JSciMed Central. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery.
- PubMed. (2023). Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa.
- PubMed Central. (2022). Molecular explorations of cancer biology and therapeutics at PDB-101.
- International Journal of Pharmacy and Technology. (n.d.). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE.
- RCSB PDB. (2019). 6HY2: Structure guided design of an antibacterial peptide that targets UDP-N-acetylglucosamine acyltransferase.
- Chem-space.com. (2025). Virtual Screening in Drug Discovery Techniques & Trends.
- Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates.
- PubMed Central. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- ResearchGate. (n.d.). Synthetic scheme of target benzoxazole derivatives 28–30.
- ResearchGate. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article.
- PubMed. (n.d.). Docking and Virtual Screening in Drug Discovery.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery.
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. microbenotes.com [microbenotes.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. frontiersin.org [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.rcsb.org [cdn.rcsb.org]
- 15. Molecular explorations of cancer biology and therapeutics at PDB-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDB-101: Browse: Antimicrobial Resistance [pdb101.rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. Structural genomics of bacterial drug targets: Application of a high-throughput pipeline to solve 58 protein structures from pathogenic and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 21. ijper.org [ijper.org]
- 22. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
The Therapeutic Promise of Benzoxazole Carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzoxazole Carboxamide Scaffold in Medicinal Chemistry
The benzoxazole moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Its structural resemblance to endogenous purine nucleobases, such as adenine and guanine, is thought to facilitate interactions with biological macromolecules.[1][3] The addition of a carboxamide group to this core structure creates the benzoxazole carboxamide scaffold, a versatile platform that has yielded potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of benzoxazole carboxamides, focusing on their mechanisms of action, key experimental validation protocols, and structure-activity relationship (SAR) insights to empower researchers in the development of novel therapeutics.
Anticancer Applications: Targeting Multiple Hallmarks of Cancer
Benzoxazole carboxamides have emerged as a promising class of anticancer agents, exhibiting activity through diverse mechanisms that strike at the heart of cancer cell proliferation and survival.
Modulation of Sphingolipid Metabolism: Acid Ceramidase Inhibition
A primary and well-elucidated anticancer mechanism of certain benzoxazolone carboxamides is the inhibition of acid ceramidase (AC).[4][5] AC is a lysosomal enzyme that hydrolyzes the pro-apoptotic sphingolipid, ceramide, into sphingosine and a fatty acid.[5] In many cancer cells, AC is overexpressed, leading to decreased intracellular ceramide levels and consequently, resistance to apoptosis.[6]
Mechanism of Action: Benzoxazolone carboxamides act as potent, systemically active, covalent inhibitors of AC.[4] The mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys-143) in the active site of AC on one of the electrophilic carbonyl groups of the benzoxazolone carboxamide.[4] This irreversible binding inactivates the enzyme, leading to an accumulation of intracellular ceramide, which in turn triggers apoptotic cell death in cancer cells.[4][5] Kinetic studies have shown that these compounds act as noncompetitive inhibitors.[4]
Signaling Pathway: Acid Ceramidase Inhibition by Benzoxazole Carboxamides
Caption: Inhibition of Acid Ceramidase by Benzoxazole Carboxamides.
Anti-angiogenic Activity: VEGFR-2 Kinase Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Several benzoxazole-benzamide conjugates have been identified as potent inhibitors of VEGFR-2 kinase.[4][7]
Mechanism of Action: These compounds act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[4] By blocking the binding of ATP, they prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4][7]
Induction of Apoptosis: Downregulation of Bcl-2 Family Proteins
In addition to promoting apoptosis through ceramide accumulation, some benzoxazole-benzamide conjugates have been shown to directly influence the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins.[4]
Mechanism of Action: Treatment of cancer cells with these compounds leads to a significant downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] This shifts the balance in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation and apoptosis.
Other Anticancer Mechanisms
The versatility of the benzoxazole carboxamide scaffold has led to the exploration of other anticancer targets:
-
c-Met Kinase Inhibition: Some aminopyridines substituted with a benzoxazole moiety have shown potent inhibitory activity against the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[8]
-
PARP Inhibition: The benzimidazole carboxamide scaffold, a close structural analog of benzoxazole carboxamides, is the basis for several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib.[1][9] This suggests that benzoxazole carboxamides could also be designed to target PARP, which is involved in DNA repair and is a key target in cancers with BRCA mutations.[10]
Table 1: Anticancer Activity of Representative Benzoxazole Carboxamides
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| Benzoxazolone Carboxamide | Acid Ceramidase | - | 64 nM (for compound 9a) | [4] |
| Benzoxazole-Benzamide | VEGFR-2 | HCT-116, MCF-7 | 0.268 µM (for compound 1) | [4][7] |
| Aminopyridine-Benzoxazole | c-Met Kinase | - | - | [8] |
| Benzimidazole Carboxamide | PARP-1, PARP-2 | MDA-MB-436, CAPAN-1 | ~4 nM | [1] |
Anti-inflammatory Applications: Targeting Key Mediators of Inflammation
Chronic inflammation is a key component of numerous diseases. Benzoxazole carboxamides have demonstrated significant anti-inflammatory potential through the modulation of critical inflammatory pathways.
Inhibition of the TLR4/MD2 Signaling Pathway
Myeloid differentiation protein 2 (MD2) is a co-receptor of Toll-like receptor 4 (TLR4) that plays a crucial role in the recognition of bacterial lipopolysaccharide (LPS) and the subsequent activation of pro-inflammatory signaling cascades.
Mechanism of Action: Certain benzoxazolone derivatives have been shown to act as competitive inhibitors of the MD2 protein. They bind to the hydrophobic pocket of MD2, preventing the binding of LPS. This inhibition blocks the activation of TLR4 and downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).
Experimental Workflow: Bis-ANS Displacement Assay for MD2 Binding
Caption: Competitive displacement of a fluorescent probe from MD2.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Mechanism of Action: Some 2-substituted benzoxazole derivatives have been identified as potential selective COX-2 inhibitors. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
Antibacterial Applications: Novel Mechanisms to Combat Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzoxazole carboxamides have shown promise in this area, particularly against Gram-positive bacteria.
Potential Mechanisms of Action:
-
Inhibition of Cell Wall Synthesis: Some benzoxazole-thiazolidinone hybrids have demonstrated potent activity against Staphylococcus aureus and Enterococcus species, with evidence suggesting that they may target penicillin-binding protein 4 (PBP4), an enzyme involved in the final stages of peptidoglycan synthesis.[11]
-
Inhibition of Cell Division: The bacterial protein FtsZ is a crucial component of the cell division machinery. While demonstrated for the related benzimidazole-carboxamides, it is plausible that benzoxazole carboxamides could be designed to inhibit FtsZ polymerization, leading to filamentation and eventual bacterial cell death.[3]
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication. Molecular docking studies have suggested that benzoxazole derivatives can bind to the ATP-binding site of DNA gyrase, indicating a potential mechanism of antibacterial action.[12][13]
Table 2: Antibacterial Activity of Representative Benzoxazole Derivatives
| Compound Class | Potential Target | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzoxazole-Thiazolidinone | PBP4 | S. aureus | ≤ 4 | [11] |
| Pyrimidinyl Benzoxazole | - | S. aureus, E. coli, P. aeruginosa | - | [2] |
| Benzoxazole-propanoic acid | - | B. subtilis | 0.098 - 0.78 | [14] |
Experimental Protocols
In Vitro Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from a method using a fluorogenic substrate to determine AC activity.[15][16][17]
Materials:
-
Cell lysate or purified enzyme preparation
-
Fluorogenic AC substrate (e.g., Rbm14-12)
-
Assay buffer (e.g., 0.2 M citrate/phosphate buffer, pH 4.5, containing 0.3 M NaCl and 0.2% Igepal)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates by sonication in a suitable buffer (e.g., 0.2 M sucrose solution) and determine the protein concentration.[15]
-
In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.
-
Add the benzoxazole carboxamide inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20 µM.[17]
-
Incubate the plate at 37°C for a specified time (e.g., 3 hours).[17]
-
Stop the reaction (e.g., by adding ethanol).[18]
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of benzoxazole carboxamides on cancer cells.[19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzoxazole carboxamide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the benzoxazole carboxamide for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a standard in vivo model to evaluate the anti-inflammatory activity of test compounds.[21][22][23][24]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Benzoxazole carboxamide formulation for oral or intraperitoneal administration
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the benzoxazole carboxamide or the standard drug to the respective groups of animals (typically 30-60 minutes before carrageenan injection). The control group receives the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[22]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[22]
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion and Future Directions
Benzoxazole carboxamides represent a highly versatile and promising scaffold for the development of novel therapeutics across multiple disease areas. Their demonstrated ability to potently and selectively modulate key biological targets in cancer, inflammation, and bacterial infections underscores their therapeutic potential. The insights into their mechanisms of action and the availability of robust experimental protocols, as detailed in this guide, provide a solid foundation for further research and development.
Future efforts should focus on:
-
Structure-Based Drug Design: Leveraging the known binding modes of benzoxazole carboxamides with their targets (e.g., AC, MD2, VEGFR-2) to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: Further investigation into the underexplored mechanisms of action, particularly in the context of their antibacterial and broader anticancer activities.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to translate their therapeutic potential into tangible clinical benefits.
The continued exploration of the chemical space around the benzoxazole carboxamide core is poised to deliver a new generation of innovative medicines to address unmet medical needs.
References
- Pizzirani, D., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase.
- Cheerala, V. S. K., et al. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Medicinal Chemistry, 14(8), 1547-1558.
- Kumar, A., et al. (2022). Bacterial FtsZ inhibition by benzo[ d]imidazole-2-carboxamide derivative with anti-TB activity. Future Medicinal Chemistry, 14(19), 1461-1476.
- Saeed, A., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(12), 5037-5055.
-
Cochet, F., et al. (2019). Fluorescence titration of bis-ANS binding to MD-2. ResearchGate. Retrieved from [Link]
- Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry, 16(1), 84.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Li, Y., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(10), 2469.
- Casas, J., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 51(12), 3541-3547.
-
Soni, S., et al. (2021). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. Retrieved from [Link]
-
Saeed, A., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Request PDF on ResearchGate. Retrieved from [Link]
-
Seenaiah, B., et al. (2014). Benzoxazole derivatives with antimicrobial potential. ResearchGate. Retrieved from [Link]
- Georgiev, A., & Stoyanov, G. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 27(5), 4145-4149.
- Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(23), 7806.
-
Casas, J., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. Retrieved from [Link]
- Kane, C. D., et al. (1996). A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid. Analytical Biochemistry, 239(1), 89-95.
- Schneekloth, J. S., Jr, & Crews, C. M. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. Methods in Enzymology, 619, 131-153.
- Morris, T. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Current Protocols in Pharmacology (Chapter 5, Unit 5.4). John Wiley & Sons, Inc.
-
Kumar, A., et al. (2020). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. Retrieved from [Link]
- Liu, X., et al. (2008). Acid ceramidase inhibition: a novel target for cancer therapy. Frontiers in Bioscience, 13, 2293-2298.
- Wen, L., et al. (2016). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 124, 943-951.
- Kumar, A., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(16), 4945.
- Jones, P., et al. (2009). 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227.
-
iQ-AC-CSIC. (n.d.). Monitoring of deregulated Acid Ceramidase activity for diagnostics. Retrieved from [Link]
- Kumar, A., et al. (2019). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. BMC Chemistry, 13(1), 121.
- Monali, M., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 346-357.
- Henry, B., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences, 24(22), 16087.
- Aslan, F. M., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129891.
- El-Gamal, M. I., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1469-1485.
- Wang, L., et al. (2012). Molecular Modeling Studies on Benzimidazole Carboxamide Derivatives as PARP-1 Inhibitors Using 3D-QSAR and Docking. Chemical Biology & Drug Design, 79(5), 797-808.
- Aseeri, M., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 343-348.
- Al-Suwaidan, I. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29339-29354.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
- Guler, E., et al. (2023).
- Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Request PDF on ResearchGate. Retrieved from [Link]
Sources
- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial FtsZ inhibition by benzo[ d]imidazole-2-carboxamide derivative with anti-TB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. inotiv.com [inotiv.com]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of a bromine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential. Furthermore, the 2-carboxamide functionality provides a versatile handle for introducing a diverse range of substituents, allowing for the fine-tuning of physicochemical properties and target engagement.
This guide provides a comprehensive, field-proven protocol for the synthesis of 6-bromo-benzooxazole-2-carboxylic acid amide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind each synthetic step, offering not just a recipe but a robust framework for successful synthesis and derivatization.
Synthetic Strategy Overview
The synthesis of the target amide derivatives is logically approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic intermediate, 6-bromo-benzooxazole-2-carboxylic acid. The second stage involves the coupling of this intermediate with a diverse library of primary and secondary amines to generate the final amide products. This modular approach is highly efficient for creating a focused library of compounds for structure-activity relationship (SAR) studies.
Caption: Overall Synthetic Workflow for 6-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives.
Part 1: Synthesis of the Core Intermediate: 6-Bromo-benzooxazole-2-carboxylic Acid
The cornerstone of this synthetic endeavor is the efficient preparation of the 6-bromo-benzooxazole-2-carboxylic acid intermediate. This is achieved through a two-step sequence starting from the commercially available 4-bromo-2-aminophenol.
Step 1.1: Synthesis of Ethyl 6-bromobenzooxazole-2-carboxylate
The formation of the benzoxazole ring is accomplished via a condensation-cyclization reaction between 4-bromo-2-aminophenol and ethyl chlorooxoacetate. The 2-aminophenol acts as a bidentate nucleophile, with the amino group initially acylating, followed by an intramolecular cyclization of the resulting intermediate with the phenolic hydroxyl group to form the stable oxazole ring.[1]
Caption: Cyclization reaction to form the benzoxazole ester intermediate.
Protocol:
-
To a stirred solution of 4-bromo-2-aminophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chlorooxoacetate (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 6-bromobenzooxazole-2-carboxylate.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 4-Bromo-2-aminophenol | 1.0 eq. | Starting material |
| Ethyl Chlorooxoacetate | 1.1 eq. | C2-source for cyclization |
| Pyridine | 1.2 eq. | Base to neutralize HCl byproduct |
| Tetrahydrofuran (THF) | 10 volumes | Anhydrous reaction solvent |
| Temperature | 0 °C to room temp. | Controls reaction rate |
| Reaction Time | 12-16 hours | Time for reaction completion |
Step 1.2: Hydrolysis to 6-Bromo-benzooxazole-2-carboxylic Acid
The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. Saponification with lithium hydroxide (LiOH) is a clean and efficient method for this transformation.
Protocol:
-
Dissolve ethyl 6-bromobenzooxazole-2-carboxylate (1.0 eq.) in a mixture of THF and water (3:1, 10 volumes).
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-benzooxazole-2-carboxylic acid.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Ester Intermediate | 1.0 eq. | Substrate for hydrolysis |
| Lithium Hydroxide | 2.0 eq. | Base for saponification |
| THF/Water | 3:1 | Solvent system |
| Temperature | Room temperature | Reaction condition |
| Reaction Time | 2-4 hours | Time for hydrolysis |
| 1 M HCl | As needed | Acidification to precipitate product |
Part 2: Synthesis of 6-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives
The formation of the amide bond is a critical step in generating the final derivative library. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[2] We will detail two robust and widely used protocols for this transformation: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Causality in Coupling Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that forms a highly reactive OAt-active ester intermediate.[3][4] It is particularly effective for coupling sterically hindered substrates and less nucleophilic amines, often resulting in high yields and short reaction times with minimal racemization for chiral substrates.[5][6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective choice. EDC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces the risk of racemization.[7] The byproducts of the EDC reaction are water-soluble, simplifying purification.[8][9]
Caption: Comparison of HATU and EDC/HOBt amide coupling pathways.
Protocol 2.1: HATU-Mediated Amide Coupling
Protocol:
-
In a dry flask under an inert atmosphere, dissolve 6-bromo-benzooxazole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Add the desired amine (1.1 eq.), followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Add HATU (1.2 eq.) in one portion to the stirred solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the target amide.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Carboxylic Acid | 1.0 eq. | Substrate |
| Amine | 1.1 eq. | Nucleophile |
| HATU | 1.2 eq. | Coupling reagent |
| DIPEA | 3.0 eq. | Non-nucleophilic base |
| DMF | 10 volumes | Anhydrous polar aprotic solvent |
| Temperature | Room temperature | Reaction condition |
| Reaction Time | 1-4 hours | Time for coupling |
Protocol 2.2: EDC/HOBt-Mediated Amide Coupling
Protocol:
-
Dissolve 6-bromo-benzooxazole-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM) or DMF (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the target amide.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Carboxylic Acid | 1.0 eq. | Substrate |
| Amine | 1.1 eq. | Nucleophile |
| EDC | 1.2 eq. | Coupling reagent |
| HOBt | 1.2 eq. | Additive to prevent side reactions |
| DCM or DMF | 10 volumes | Anhydrous solvent |
| Temperature | 0 °C to room temp. | Controls reaction rate |
| Reaction Time | 12-18 hours | Time for coupling |
Self-Validating Systems and Troubleshooting
-
Purity of Starting Materials: The purity of 4-bromo-2-aminophenol and the carboxylic acid intermediate is crucial. Impurities can lead to side reactions and purification challenges. Recrystallize or chromatograph if necessary.
-
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the activated intermediates.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each step. Co-spotting with starting materials is recommended to confirm reaction completion.
-
Purification: The choice of purification method (chromatography vs. recrystallization) will depend on the physical properties of the final amide derivative. A polarity gradient (e.g., ethyl acetate in hexanes) is typically effective for silica gel chromatography.
Conclusion
This guide provides a robust and versatile synthetic platform for the preparation of 6-bromo-benzooxazole-2-carboxylic acid amide derivatives. By understanding the rationale behind the chosen synthetic route and the function of each reagent, researchers can confidently and efficiently generate libraries of these valuable compounds for further investigation in drug discovery and materials science. The modular nature of the final amide coupling step allows for extensive exploration of the chemical space around the benzoxazole scaffold.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-157. [Link]
-
Pawar, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142. [Link]
- Google Patents. (2020). Preparation method of 4-bromo-2-aminophenol. CN111302956A.
-
Eureka | Patsnap. (n.d.). Preparation method of 4-bromo-2-aminophenol. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Sharma, V., & Kumar, P. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 4(94), 52235-52239. [Link]
-
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. peptidebridge.com [peptidebridge.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of 6-Bromo-benzooxazole-2-carboxylic acid amide
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1][2][3] This application note focuses on a specific derivative, 6-Bromo-benzooxazole-2-carboxylic acid amide (CAS No. 954239-70-4), and provides a comprehensive suite of cell-based assay protocols to elucidate its therapeutic potential. Notably, the benzoxazole core has been identified in potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in drug development for pain, inflammation, and anxiety.[4][5] FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[6][7] Its inhibition leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[8]
This guide is designed for researchers, scientists, and drug development professionals. It offers a strategic and validated workflow to first assess the compound's cytotoxicity, followed by targeted assays to explore its potential as an FAAH inhibitor, an anti-inflammatory agent, and a cytotoxic agent against cancer cells. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further preclinical investigation.
Strategic Workflow for Bioactivity Screening
A logical and stepwise approach is crucial for the efficient and accurate evaluation of a novel compound. The proposed workflow for 6-Bromo-benzooxazole-2-carboxylic acid amide is designed to first establish a safe concentration range before proceeding to more complex and specific functional assays.
Caption: Strategic workflow for evaluating the bioactivity of 6-Bromo-benzooxazole-2-carboxylic acid amide.
Phase 1: Foundational Cytotoxicity Assessment
Rationale: Before investigating the specific biological activities of 6-Bromo-benzooxazole-2-carboxylic acid amide, it is imperative to determine its inherent cytotoxicity. This initial screening identifies the concentration range that is non-toxic to cells, ensuring that any observed effects in subsequent functional assays are not simply a consequence of cell death. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11]
Protocol 1: MTT Assay for General Cytotoxicity
This protocol is designed to assess the effect of the test compound on the viability of a standard, non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells or a relevant cell line for the intended therapeutic area.
Materials:
-
6-Bromo-benzooxazole-2-carboxylic acid amide
-
Dimethyl sulfoxide (DMSO)
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[12]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 6-Bromo-benzooxazole-2-carboxylic acid amide in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) value.
-
| Parameter | Recommendation |
| Cell Line | HEK293 (or other relevant non-cancerous line) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM - 100 µM (example range) |
| Incubation Time | 24 - 48 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Absorbance Wavelength | 570 nm |
Phase 2: Targeted Functional Assays
Based on the non-toxic concentration range determined in Phase 1, the following assays can be performed to investigate the specific biological activities of 6-Bromo-benzooxazole-2-carboxylic acid amide.
Protocol 2: In Vitro FAAH Inhibition Assay
Rationale: Given that benzoxazole derivatives are known FAAH inhibitors, directly assessing the compound's effect on FAAH activity is a primary objective.[4] A fluorescence-based assay provides a high-throughput and sensitive method to screen for FAAH inhibitors.[14] The principle involves the FAAH-mediated hydrolysis of a fluorogenic substrate, releasing a fluorescent product. A decrease in fluorescence intensity in the presence of the test compound indicates FAAH inhibition.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
6-Bromo-benzooxazole-2-carboxylic acid amide
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of 6-Bromo-benzooxazole-2-carboxylic acid amide and the positive control (URB597) in the FAAH assay buffer at various concentrations below the determined cytotoxic level.
-
-
Assay Reaction:
-
In a 96-well black plate, add the test compound dilutions, positive control, and vehicle control (assay buffer with DMSO).
-
Add the recombinant human FAAH enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 15-30 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the FAAH fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission for AMC-based substrates) over time (kinetic mode) or at a fixed endpoint.[14]
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of FAAH inhibition relative to the vehicle control.
-
Plot the concentration-response curve and calculate the IC₅₀ (50% inhibitory concentration) value.
-
Caption: Mechanism of the fluorescence-based FAAH inhibition assay.
Protocol 3: Anti-inflammatory Activity in Macrophages
Rationale: The benzoxazole nucleus is associated with anti-inflammatory properties.[1][2] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16] The ability of the test compound to reduce the secretion of these cytokines indicates its anti-inflammatory potential.
Materials:
-
RAW 264.7 murine macrophage cell line
-
6-Bromo-benzooxazole-2-carboxylic acid amide
-
Lipopolysaccharide (LPS)
-
Dexamethasone (as a positive control)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[15]
-
Pre-treat the cells with various non-toxic concentrations of 6-Bromo-benzooxazole-2-carboxylic acid amide for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS + dexamethasone) and a negative control (LPS only).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Protocol 4: Anticancer Cell Viability Assay
Rationale: Given the reported anticancer activity of some benzoxazole derivatives, it is valuable to screen 6-Bromo-benzooxazole-2-carboxylic acid amide for its potential to inhibit the growth of cancer cells.[1][2] The MTT assay, as described in Protocol 1, can be adapted for this purpose using various cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
6-Bromo-benzooxazole-2-carboxylic acid amide
-
Appropriate culture media and supplements for each cell line
-
MTT reagent and solvent
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, but use the selected cancer cell lines. The optimal seeding density may vary between cell lines and should be determined empirically.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay as described in Protocol 1.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each cancer cell line.
-
| Parameter | Recommendation |
| Cell Lines | Panel of relevant cancer cell lines (e.g., MCF-7, A549, HCT116) |
| Compound Concentrations | Titrate based on cytotoxicity data from non-cancerous cells |
| Incubation Time | 48 - 72 hours |
| Readout | IC₅₀ value for each cell line |
Conclusion and Future Directions
This application note provides a structured and comprehensive approach to characterizing the in vitro biological activity of 6-Bromo-benzooxazole-2-carboxylic acid amide. By systematically evaluating its cytotoxicity, FAAH inhibitory potential, anti-inflammatory effects, and anticancer activity, researchers can gain valuable insights into its therapeutic promise. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy, and safety profiling, to fully elucidate the compound's potential as a novel therapeutic agent.
References
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 226-234. Available at: [Link]
-
Estiarte, M. A., et al. (2012). 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 3(5), 611-616. Available at: [Link]
-
Cimpean, A. M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-10. Available at: [Link]
-
Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 638. Available at: [Link]
-
Patel, T. M., & Ghoshal, T. (2020). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Heterocyclic Chemistry, 57(1), 15-40. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Zhang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. Available at: [Link]
-
Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3019–3043. Available at: [Link]
-
Ghafouri, N., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. British Journal of Pharmacology, 173(1), 114-129. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc. Available at: [Link]
-
Paul, A., et al. (2013). High content cell-based assay for the inflammatory pathway. Proceedings of SPIE, 8587. Available at: [Link]
-
Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 96(25), 14255-14260. Available at: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Silvestri, C., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 12(4), 551. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Skrovankova, S., et al. (2021). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Molecules, 26(11), 3171. Available at: [Link]
-
Siracusa, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2798. Available at: [Link]
-
van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087. Available at: [Link]
-
Purnomo, Y., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Journal of Applied Pharmaceutical Science, 9(12), 061-066. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(2), 299-306. Available at: [Link]
-
Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury | MDPI [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. caymanchem.com [caymanchem.com]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 6-Bromo-benzooxazole-2-carboxylic acid amide in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 6-Bromo-benzooxazole-2-carboxylic acid amide, a novel compound within the promising benzoxazole class of potential anti-cancer agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its efficacy and mechanism of action in relevant cancer cell line models.
I. Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anti-cancer properties.[1][2][3][4] The planar, bicyclic structure of benzoxazole allows for diverse substitutions, enabling the fine-tuning of its biological activity.[4] Many benzoxazole-based compounds have demonstrated efficacy against various cancer types by targeting key cellular processes such as proliferation, apoptosis, and angiogenesis.[5][6]
6-Bromo-benzooxazole-2-carboxylic acid amide (Chemical Formula: C8H5BrN2O2, CAS No: 954239-70-4) is a novel derivative that warrants investigation for its potential as a selective anti-cancer agent.[7] The introduction of a bromine atom at the 6-position and a carboxylic acid amide at the 2-position may confer unique pharmacological properties, potentially enhancing its anti-tumor activity and selectivity. These notes will guide the user through a structured investigation of this compound's effects on cancer cell lines.
II. Postulated Mechanism of Action: Targeting Cancer Hallmarks
Based on extensive research into the benzoxazole class of compounds, 6-Bromo-benzooxazole-2-carboxylic acid amide is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many benzoxazole derivatives are known to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[5][8] Downregulation of anti-apoptotic proteins is a key mechanism for overcoming cancer cell resistance to chemotherapy.[9]
-
Inhibition of Pro-Survival Signaling Pathways: The benzoxazole scaffold has been successfully utilized to develop inhibitors of critical signaling pathways that drive cancer cell proliferation and survival. These include the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly (ADP-ribose) polymerase-2 (PARP-2) pathways.[1][5] Inhibition of these pathways can lead to cell cycle arrest and ultimately, cell death.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, benzoxazole compounds can halt the uncontrolled proliferation of cancer cells. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or G1/S.[1][5]
The following diagram illustrates the potential signaling pathways that may be targeted by 6-Bromo-benzooxazole-2-carboxylic acid amide.
Caption: Postulated signaling pathways targeted by 6-Bromo-benzooxazole-2-carboxylic acid amide.
III. Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of 6-Bromo-benzooxazole-2-carboxylic acid amide.
The choice of cancer cell lines is critical for obtaining clinically relevant data.[10] A panel of cell lines representing different cancer types should be used. For initial screening, the following are recommended based on published data for other benzoxazole derivatives:
-
HCT-116: Human colorectal carcinoma
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
PC-3: Human prostate adenocarcinoma
Protocol:
-
Cell Culture: Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Subculture the cells every 2-3 days to maintain exponential growth.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 6-Bromo-benzooxazole-2-carboxylic acid amide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.[11]
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by non-viable cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Bromo-benzooxazole-2-carboxylic acid amide at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the postulated mechanisms of action.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-VEGFR2, total VEGFR2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of 6-Bromo-benzooxazole-2-carboxylic acid amide in various cancer cell lines.
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT-116 | [Insert Data] | [Insert Data] |
| MCF-7 | [Insert Data] | [InsertData] |
| MDA-MB-231 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] |
| PC-3 | [Insert Data] | [Insert Data] |
Interpretation: A lower IC50 value indicates greater potency. Compare the IC50 values across different cell lines to assess for selective cytotoxicity.
Table 2: Effect of 6-Bromo-benzooxazole-2-carboxylic acid amide on Apoptosis and Cell Cycle.
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 | % S | % G2/M |
| HCT-116 | Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| 2x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| MCF-7 | Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| 2x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation: An increase in the percentage of apoptotic cells and a significant change in the cell cycle distribution upon treatment would support the hypothesized mechanisms of action.
V. Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of 6-Bromo-benzooxazole-2-carboxylic acid amide as a potential anti-cancer agent. The data generated from these protocols will provide critical insights into its potency, selectivity, and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to fully elucidate its therapeutic potential.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, M. A., Al-Suede, F. S. R., ... & Ghaleb, A. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16329. [Link]
-
Zhang, Y., Li, J., & Wang, J. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Journal of Medicinal Chemistry, 64(23), 16955-16991. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Moreno-Rodríguez, M., Abad-Gracia, T., Galiano-Lápidas, A., Marín-Ramos, N. I., Ortega-Alarcón, D., Párraga, J., ... & Entrena, A. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie, e2400086. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., Baek, D., & Oh, C. H. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 332. [Link]
-
Jo, Y. K., Park, S. J., & Shin, S. Y. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (206), e66731. [Link]
-
An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]
-
Dimitrov, D. (2020). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. Journal of Biosciences and Medicines, 8(10), 1-13. [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5710. [Link]
-
Fennell, D. A., Chacko, A., & Gaffney, J. (2004). 6-(2-naphthyl)pyrrolo--benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. Cancer Research, 64(1), 217-224. [Link]
-
Gil-Ad, I., & Sagi, Y. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 32(36), 4059-4071. [Link]
-
Nguyen, T. T. L., Nguyen, H. T., & Vo, T. K. H. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2729-2737. [Link]
-
Singh, S., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(37), 25969-25992. [Link]
-
Jordan, A. M., Khan, T. H., & Westwell, A. D. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 90(5), 1078-1083. [Link]
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. [Link]
Sources
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.najah.edu [repository.najah.edu]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
- 7. echemi.com [echemi.com]
- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Derivativatization of the Amide Group in 6-Bromo-benzooxazole-2-carboxylic acid amide
Abstract
The 6-bromo-benzooxazole-2-carboxylic acid amide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Modification of this core structure is a key strategy in drug discovery for developing extensive compound libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary strategies for derivatizing the C2-amide group. We present detailed, field-proven protocols for N-alkylation, N-arylation, conversion to amines via Hofmann rearrangement, and hydrolysis to the corresponding carboxylic acid. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole and its derivatives are of immense interest in pharmaceutical sciences, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The planarity and aromaticity of the benzoxazole ring system allow it to interact effectively with biological macromolecules. The specific starting material, 6-Bromo-benzooxazole-2-carboxylic acid amide, offers three key points for chemical modification: the bromine atom on the benzene ring (for cross-coupling reactions), the amide nitrogen, and the amide carbonyl group. This guide focuses exclusively on the versatile chemistry of the C2-amide moiety, providing pathways to generate novel analogs with modulated physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Foundational Chemical Principles of Amide Derivatization
The amide bond is notoriously stable due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.[2] This resonance stabilization makes the amide nitrogen significantly less nucleophilic than that of an amine, and the carbonyl carbon less electrophilic than in esters or acid chlorides. Consequently, derivatization requires specific activation strategies.
-
N-H Bond Activation: For N-alkylation or N-arylation, the proton on the primary amide must be removed by a sufficiently strong base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic amide anion. The choice of base is critical to avoid side reactions, such as hydrolysis of the amide or reaction with other functional groups.
-
Carbonyl Group Transformation: Reactions like the Hofmann rearrangement or hydrolysis directly target the carbonyl group and its bond to the nitrogen atom. These transformations often require harsh conditions, such as strong oxidants (for rearrangement) or concentrated acid/base with heating (for hydrolysis), reflecting the bond's stability.[2][3]
The selection of a derivatization pathway is dictated by the synthetic goal. N-alkylation and N-arylation introduce substituents directly onto the nitrogen, which is a powerful way to probe specific binding pockets in a biological target. In contrast, converting the amide to a different functional group (amine, carboxylic acid) opens up entirely new avenues for subsequent chemical modifications.
Core Derivatization Protocols and Methodologies
Protocol 1: N-Alkylation of 6-Bromo-benzooxazole-2-carboxylic acid amide
This protocol allows for the introduction of alkyl, benzyl, or other sp³-hybridized carbon substituents onto the amide nitrogen via a nucleophilic substitution (SN2) reaction.
Causality and Experimental Choices: The reaction proceeds by deprotonation of the amide N-H with a base to form an amidate anion, which then acts as a nucleophile, attacking the electrophilic alkyl halide.
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the amidate anion irreversibly. Potassium carbonate (K₂CO₃) is a milder alternative, suitable for more reactive alkylating agents.
-
Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are used to dissolve the starting materials and stabilize the charged intermediate without interfering with the reaction.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 6-Bromo-benzooxazole-2-carboxylic acid amide.
Detailed Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Bromo-benzooxazole-2-carboxylic acid amide (1.0 eq).
-
Dissolve the amide in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Stir the suspension at 0°C for 30 minutes.
-
Slowly add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradient).
Data Presentation: Representative N-Alkylation Reactions
| Alkyl Halide (R-X) | Base | Time (h) | Typical Yield (%) |
|---|---|---|---|
| Iodomethane | NaH | 4 | 85-95% |
| Benzyl Bromide | NaH | 6 | 80-90% |
| Ethyl Bromoacetate | K₂CO₃ | 12 | 70-80% |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol enables the formation of a C-N bond between the amide nitrogen and an aryl halide, a transformation that is challenging via classical methods.[4][5]
Causality and Experimental Choices: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction.[5]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) are required. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine/amide coordination, deprotonation, and reductive elimination.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amide within the catalytic cycle, making it competent for reductive elimination.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used, as they are compatible with the sensitive catalyst system.
Experimental Workflow: N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation of the target amide.
Detailed Step-by-Step Methodology:
-
Inside a glovebox, add 6-Bromo-benzooxazole-2-carboxylic acid amide (1.0 eq), aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried vial or flask.
-
Add anhydrous toluene (approx. 0.1 M).
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100°C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation: Representative N-Arylation Reactions
| Aryl Halide | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 70-85% |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos | NaOtBu | 110 | 65-75% |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 60-70% |
Protocol 3: Conversion to 2-Aminomethyl-6-bromobenzoxazole via Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[3][7] The carbonyl carbon is lost as CO₂.
Causality and Experimental Choices: The reaction proceeds through an isocyanate intermediate.
-
Hypobromite Formation: Bromine and sodium hydroxide react in situ to form sodium hypobromite (NaOBr).
-
N-Bromination: The amide is deprotonated by the base, and the resulting anion attacks Br₂ (or OBr⁻) to form an N-bromoamide.
-
Rearrangement: A second deprotonation is followed by a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[7]
-
Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8]
Reaction Mechanism: Hofmann Rearrangement
Caption: Key intermediates in the Hofmann rearrangement of an amide to an amine.
Detailed Step-by-Step Methodology:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a stirred, ice-cold solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve 6-Bromo-benzooxazole-2-carboxylic acid amide (1.0 eq) in a suitable solvent like dioxane or THF.
-
Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70°C and maintain for 1-2 hours.
-
Monitor the reaction for the cessation of gas (CO₂) evolution.
-
Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous K₂CO₃ (to remove water and neutralize any acid), filter, and concentrate.
-
The resulting amine can be purified by chromatography or by conversion to a hydrochloride salt.
Protocol 4: Hydrolysis to 6-Bromo-benzooxazole-2-carboxylic acid
While amides are resistant to hydrolysis, forcing conditions can convert them back to the parent carboxylic acid.[2][9] This is useful for creating a precursor for other reactions, such as esterification or different amide couplings.
Causality and Experimental Choices:
-
Acidic Hydrolysis: Concentrated acid (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] The conditions are harsh and can potentially lead to the degradation of the benzoxazole ring.
-
Basic Hydrolysis: Concentrated base (e.g., NaOH, KOH) promotes direct nucleophilic attack of hydroxide on the carbonyl carbon.[10] This pathway is often slower but can be less destructive to other functional groups. The product is initially the carboxylate salt, which must be neutralized in a separate step.
Detailed Step-by-Step Methodology (Acidic):
-
To a round-bottom flask, add 6-Bromo-benzooxazole-2-carboxylic acid amide (1.0 eq).
-
Add a mixture of concentrated sulfuric acid and water (e.g., 6 M H₂SO₄).
-
Attach a reflux condenser and heat the mixture to reflux (100-120°C) for 12-48 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate.
-
Collect the solid by vacuum filtration, washing with cold water.
-
If the product does not precipitate, neutralize the solution carefully with a base (e.g., NaOH) to pH ~2-3 and extract with ethyl acetate.
-
Dry the organic extracts, concentrate, and purify the product by recrystallization.
Characterization of Derivatives
Confirmation of all synthesized derivatives is crucial. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the structure, including the presence of new alkyl or aryl groups and the disappearance of the N-H protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the new compound.
-
Infrared Spectroscopy (IR): To observe changes in characteristic peaks, such as the disappearance of N-H stretches (~3300 cm⁻¹) and the shift of the carbonyl (C=O) stretch.
Conclusion
The derivatization of the amide group on the 6-bromo-benzooxazole scaffold provides a robust platform for generating chemical diversity in drug discovery programs. The protocols detailed in this application note—N-alkylation, N-arylation, Hofmann rearrangement, and hydrolysis—offer reliable and reproducible methods for accessing a wide range of novel analogs. By understanding the chemical principles behind each transformation, researchers can rationally select and optimize conditions to build libraries of compounds for biological screening, ultimately accelerating the identification of new therapeutic agents.
References
-
Rana, A., Siddiqui, N., & Khan, S. A. (2008). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate. [Link]
-
Ashenhurst, J. (n.d.). Dehydration of amides to give nitriles. Master Organic Chemistry. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Loh, W., & Richardson, A. D. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. National Institutes of Health. [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. [Link]
-
Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Siddiki, S. M. A. H., et al. (2021). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Catalysis Science & Technology, 11(3), 977-986. [Link]
-
DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]
-
Sharma, P., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]
-
ResearchGate. (n.d.). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [Link]
-
The Royal Society of Chemistry. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
Evans, M. (2019). 08.07 Hydrolysis and Dehydration of Amides. YouTube. [Link]
-
ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors. [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation. [Link]
-
University of Liverpool. (2014). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. [Link]
-
The Royal Society of Chemistry. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. [Link]
-
MDPI. (n.d.). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]
-
Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review. [Link]
-
PubMed. (n.d.). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistwizards.com [chemistwizards.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide
Welcome to the technical support guide for the synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols.
Synthesis Overview
The synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide is typically approached via a two-stage process. The first stage involves the formation of the benzoxazole core through the condensation of 2-amino-5-bromophenol with an oxalic acid derivative, yielding the key intermediate, 6-bromo-1,3-benzoxazole-2-carboxylic acid. The second stage is the amidation of this carboxylic acid to form the final product. Each stage presents unique challenges that can impact overall yield and purity. This guide will address potential issues in both stages.
Overall Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis of the target amide.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Stage 1: 6-Bromo-benzooxazole-2-carboxylic acid Formation
Q1: My yield for the benzoxazole formation step is consistently low. What are the likely causes?
Low yield in this cyclization step often points to one of three areas: starting material quality, reaction conditions, or side reactions.
-
Purity of 2-Amino-5-bromophenol: This is the most critical starting material. Its amino and hydroxyl groups are both nucleophiles, and impurities can lead to undesired side products.[1]
-
Insight: 2-amino-5-bromophenol is susceptible to oxidation, often indicated by a darkening of the material from off-white/light tan to dark brown. Oxidized material is less reactive and can introduce impurities that are difficult to remove.
-
Recommendation:
-
Assess the purity of your 2-amino-5-bromophenol using ¹H NMR or LC-MS before starting.
-
If it appears dark, consider purification by recrystallization from an ethanol/water mixture or column chromatography.
-
Store the reagent under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
-
Inefficient Cyclization/Dehydration: The core of the reaction is the condensation of the aminophenol with the oxalic acid derivative, followed by a dehydration step to form the aromatic oxazole ring.[2] This dehydration often requires high temperatures or a strong acid catalyst.
-
Insight: The intermediate Schiff base or hemiaminal is relatively stable. Insufficient energy (temperature) or catalytic activity will result in the reaction stalling at this intermediate stage, which will then hydrolyze back to the starting materials during aqueous workup.
-
Recommendation:
-
Thermal Conditions: If running the reaction neat or in a high-boiling solvent like Dowtherm A or sulfolane, ensure the temperature is maintained at or above 180 °C to effectively drive off water.
-
Acid Catalysis: Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this transformation.[3] Ensure the PPA is fresh and has not absorbed significant atmospheric moisture. A reaction temperature of 180-220 °C in PPA is often required.
-
-
-
Side Reactions: The primary side reaction is the formation of a bis-amide where two molecules of the aminophenol react with one molecule of the oxalic acid derivative without cyclizing. This is more prevalent if the dehydration step is inefficient.
Q2: The reaction mixture turns into a dark, intractable tar. Why is this happening?
Tar formation is a common issue in high-temperature reactions, especially with electron-rich aromatic compounds.[4]
-
Insight: At temperatures exceeding 220-230 °C, both the starting material and the product can begin to decompose or polymerize. The presence of oxygen can accelerate this process.
-
Recommendation:
-
Strict Temperature Control: Use a temperature controller and ensure the reaction thermometer is correctly placed to measure the internal temperature of the reaction mixture.
-
Inert Atmosphere: Always run high-temperature condensations under a blanket of nitrogen or argon. This minimizes oxidative decomposition.
-
Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC (taking care with quenching hot, acidic samples) or by running small-scale time-point experiments to determine the optimal heating duration.
-
Stage 2: Amidation of 6-Bromo-benzooxazole-2-carboxylic acid
Q3: I am struggling to convert the carboxylic acid to the final amide. My starting material is always recovered. What's wrong?
Directly reacting a carboxylic acid with ammonia is challenging because the basic ammonia will deprotonate the acid to form a very unreactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.
-
Ineffective Activation: The most common failure point is incomplete or failed activation of the carboxylic acid.
-
Insight: The choice of activating agent is critical. The two primary methods are conversion to an acid chloride or in-situ activation with a coupling agent.
-
Recommendation:
-
Acid Chloride Route: Refluxing the carboxylic acid in thionyl chloride (SOCl₂) or treating it with oxalyl chloride in a solvent like DCM with a catalytic amount of DMF is highly effective. Crucially, all excess SOCl₂ or oxalyl chloride must be removed under vacuum before adding the ammonia source , as these reagents react violently with water and ammonia.
-
Coupling Agent Route: Agents like DCC, EDC, or HATU are effective but require anhydrous conditions.[5][6][7] Any water present will hydrolyze the activated intermediate faster than it can react with ammonia.
-
-
Troubleshooting Amidation Activation
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. esisresearch.org [esisresearch.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide
Welcome to the technical support center for the synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important benzoxazole derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-Bromo-benzooxazole-2-carboxylic acid amide?
A1: The most prevalent strategies involve the condensation of 4-bromo-2-aminophenol with a suitable C2 synthon that can provide the 2-carboxylic acid amide functionality. The two primary approaches are:
-
One-step condensation: Reacting 4-bromo-2-aminophenol directly with a derivative of oxamic acid or its equivalent under dehydrating conditions.
-
Two-step sequence via a nitrile intermediate: This involves an initial condensation of 4-bromo-2-aminophenol with a reagent like ethyl 2-cyanoacetate to form 6-bromo-2-cyanobenzoxazole, followed by controlled hydrolysis of the nitrile to the desired primary amide.[1][2]
Q2: What is the likely starting material for this synthesis?
A2: The key starting material is 4-bromo-2-aminophenol . It is crucial to ensure the purity of this reagent, as impurities can lead to side reactions and complicate purification of the final product.
Q3: Why is temperature control important during the cyclization step?
A3: Temperature control is critical to prevent side reactions. Excessive heat can lead to the degradation of starting materials and products, as well as promote the formation of undesired byproducts such as polymeric materials or decarboxylated species.
Q4: Can the final product, 6-Bromo-benzooxazole-2-carboxylic acid amide, degrade during workup or storage?
A4: Benzoxazole rings can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.[3] Additionally, while less common for the amide, the corresponding carboxylic acid is prone to decarboxylation, especially at elevated temperatures.[4] It is advisable to store the purified compound in a cool, dry, and dark place.
Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific issues you may encounter during the synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide, providing insights into their causes and practical solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The condensation reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or an ineffective dehydrating agent. | - Monitor the reaction by TLC to ensure the disappearance of the limiting reagent.- Gradually increase the reaction temperature, being mindful of potential side reactions.- If using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, ensure it is fresh and used in sufficient quantity. |
| Sub-optimal Stoichiometry | An incorrect molar ratio of 4-bromo-2-aminophenol to the C2 synthon can lead to unreacted starting material and reduced yield. | - Carefully calculate and weigh the reactants to ensure the correct stoichiometry. An excess of one reagent may be beneficial in some cases to drive the reaction to completion, but this should be optimized. |
| Degradation of Starting Material or Product | As mentioned, high temperatures or harsh acidic/basic conditions can degrade the reactants or the desired benzoxazole. | - Employ milder reaction conditions where possible.- If strong acids are used for cyclization, consider performing the reaction at the lowest effective temperature and for the shortest possible time. |
Problem 2: Presence of a Major Impurity with a Higher Molecular Weight
Possible Side Reaction: Formation of N,N'-bis(4-bromo-2-hydroxyphenyl)oxalamide
This side product can arise if the cyclization to the benzoxazole is slow or incomplete, leading to the reaction of two molecules of 4-bromo-2-aminophenol with one molecule of the C2 synthon (e.g., oxalyl chloride or a related derivative).
Sources
Technical Support Center: Synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this synthesis and minimize impurity formation. Our approach is built on explaining the causal relationships behind experimental choices to empower you to make informed decisions in your own work.
Part 1: Understanding the Synthetic Pathway and Impurity Origins
The synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide is a multi-step process. A common and effective route involves the initial condensation of 2-amino-5-bromophenol with a derivative of oxalic acid to form the core heterocyclic intermediate, 6-bromo-1,3-benzoxazole-2-carboxylic acid. This intermediate is then converted to the final amide product. Each stage presents unique challenges and potential for impurity generation.
A general workflow for this synthesis is outlined below.
Caption: General synthetic workflow for 6-Bromo-benzooxazole-2-carboxylic acid amide.
Success in this synthesis hinges on controlling the reaction conditions at each step to prevent the formation of side products. The diagram below illustrates the primary reaction pathway and the genesis of common impurities.
Caption: Potential pathways for impurity formation during synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question: My initial cyclization reaction mixture turns dark brown or black, and the yield of the carboxylic acid intermediate is very low. What is happening?
Answer: This is a classic sign of starting material degradation, specifically the oxidation of 2-amino-5-bromophenol.[1] Aminophenols are highly susceptible to air oxidation, especially at elevated temperatures and in the presence of trace metal impurities, leading to the formation of polymeric, tar-like substances.
-
Causality: The electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring make it highly activated and prone to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[2] This is the most critical step to prevent oxidation.
-
Reagent Purity: Use high-purity 2-amino-5-bromophenol.[3] If the starting material is already discolored (typically pink or brown instead of off-white), consider purifying it by recrystallization from an appropriate solvent system (e.g., ethanol/water) before use.
-
Degas Solvents: If using a solvent, ensure it is thoroughly degassed before adding the reagents.
-
Temperature Control: While heat is necessary for the condensation, avoid excessively high temperatures or prolonged reaction times which can accelerate degradation.
-
Question: I have a significant amount of unreacted 6-bromo-benzooxazole-2-carboxylic acid in my final product after amidation. How can I improve the conversion?
Answer: The direct conversion of a carboxylic acid to a primary amide can be challenging and often requires activation of the carboxyl group.[4][5] Simply mixing the carboxylic acid with an ammonia source may result in an acid-base reaction forming a stable ammonium salt, which requires high temperatures to dehydrate to the amide.[6]
-
Causality: The carboxylate anion formed after deprotonation by ammonia is a poor electrophile, and the hydroxyl group is a poor leaving group.
-
Troubleshooting Steps:
-
Activate the Carboxylic Acid: The most reliable method is to convert the carboxylic acid into a more reactive intermediate.
-
Acid Chloride Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This can then be carefully reacted with aqueous or gaseous ammonia to yield the amide. This is a very common and effective method.[7]
-
Coupling Reagents: Use standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. While more expensive, these reagents work under mild conditions and often give very clean conversions with minimal side products.
-
-
Driving the Equilibrium: If using a direct thermal method, ensure that the water formed during the reaction is effectively removed to drive the equilibrium towards the amide product. This can be achieved using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like toluene or xylene.
-
Question: My final product shows an extra bromo-substituted species in the mass spectrum. What could this be?
Answer: This could be a result of over-bromination during the synthesis of the starting material, 2-amino-5-bromophenol, or a side reaction if a bromine source is present under harsh conditions. However, a more likely culprit, especially under strongly acidic and high-temperature cyclization conditions, is the formation of a dimer or other condensed species. For instance, two molecules of the benzoxazole intermediate could potentially react.
-
Causality: Electrophilic aromatic substitution or other condensation reactions can occur on the activated benzoxazole ring system at high temperatures.
-
Troubleshooting Steps:
-
Verify Starting Material: Check the purity of your 2-amino-5-bromophenol for di-bromo isomers.
-
Moderate Cyclization Conditions: If using a strong acid like Polyphosphoric Acid (PPA), try to use the minimum temperature and reaction time necessary for complete cyclization, as monitored by TLC or LC-MS.[7]
-
Alternative Catalysts: Explore milder catalysts for the cyclization step. Some modern methods utilize catalysts that operate under less forcing conditions, reducing the likelihood of such side reactions.[8]
-
Question: What is the best method to purify the final 6-Bromo-benzooxazole-2-carboxylic acid amide?
Answer: The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.
-
Recommended Purification Workflow:
-
Aqueous Workup: After the amidation reaction, a careful aqueous workup is essential. Quenching the reaction with water or a saturated bicarbonate solution can help remove unreacted acid intermediates and other water-soluble byproducts.[7] Be mindful that prolonged exposure to highly acidic or basic conditions during workup could hydrolyze the amide product back to the carboxylic acid.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining highly crystalline material. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points to screen would be ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is the next logical step.[7] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The amide product is generally more polar than many non-polar impurities but less polar than the corresponding carboxylic acid.
-
Part 3: Optimized Experimental Protocols
These protocols are designed to be self-validating by incorporating in-process checks (IPC) to monitor reaction progress and quality.
Protocol 1: Synthesis of 6-Bromo-1,3-benzoxazole-2-carboxylic acid
This protocol uses Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) as a powerful dehydrating agent for the cyclization, which often provides cleaner results than PPA.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-5-bromophenol (1.0 eq).
-
Reagent Addition: Add Eaton's reagent (7.5% w/w P₂O₅ in CH₃SO₃H, ~10 mL per gram of aminophenol). Stir the mixture to ensure homogeneity.
-
Reactant Addition: Add diethyl oxalate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C.
-
IPC/Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 2-4 hours when the starting aminophenol spot is no longer visible.
-
Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to yield the crude 6-bromo-1,3-benzoxazole-2-carboxylic acid. This material is often pure enough for the next step.
Protocol 2: Synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide
This protocol utilizes the acid chloride intermediate for a high-yield conversion.
-
Acid Chloride Formation: In a fume hood, suspend the 6-bromo-1,3-benzoxazole-2-carboxylic acid (1.0 eq) in toluene (~10 vol). Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) for 1-2 hours. The suspension should become a clear solution as the acid chloride forms.
-
IPC/Monitoring: The reaction is complete when gas evolution (SO₂) ceases.
-
Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride can be used directly.
-
Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or Dichloromethane). Cool the solution in an ice bath (0 °C). Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
IPC/Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is usually instantaneous.
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the layers. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide. Purify further by recrystallization as described in the FAQ section.
Part 4: Impurity Reference Table
The following table summarizes potential impurities, their likely origin, and key analytical characteristics.
| Impurity Name | Potential Origin | TLC Characteristics (vs. Product) | Key NMR/MS Signature |
| 2-Amino-5-bromophenol | Incomplete cyclization | More polar, may streak | Presence of characteristic aromatic -NH₂ and -OH peaks in ¹H NMR. |
| Polymeric Oxidation Products | Oxidation of starting material | Baseline material, insoluble | Complex, broad signals in NMR; generally not seen in MS. |
| N-(4-bromo-2-hydroxyphenyl)oxalamic acid | Incomplete cyclization/dehydration | Significantly more polar | Will show signals for both aliphatic acid and phenol protons. |
| Dimerized Species | High-temperature side reaction | Less polar than acid, may be close to amide | Mass spectrum will show a peak at ~2x the mass of the monomer minus H₂O. |
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 25, 2026, from [Link]
-
RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 25, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved January 25, 2026, from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). Wiley Online Library. Retrieved January 25, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some benzoxazole derivatives. Retrieved January 25, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Mastering Organic Synthesis with 2-Amino-5-bromophenol: A Versatile Chemical Building Block. Retrieved January 25, 2026, from [Link]
-
DiVA portal. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved January 25, 2026, from [Link]
-
MasterOrganicChemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 25, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-bromophenol 95.00% | CAS: 38191-34-3 | AChemBlock [achemblock.com]
- 4. diva-portal.org [diva-portal.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Cytotoxic Profile of 6-Bromo-benzooxazole-2-carboxylic acid amide: A Focus on Selectivity for Cancer Cells
In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. This guide provides an in-depth comparative analysis of the cytotoxic effects of a promising heterocyclic compound, 6-Bromo-benzooxazole-2-carboxylic acid amide, on cancerous versus normal cell lines. Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed methodologies, and the underlying scientific rationale for evaluating the selective cytotoxicity of this compound.
Introduction: The Therapeutic Potential of Benzoxazole Scaffolds
The benzoxazole ring system is a privileged scaffold in drug discovery, known to interact with various biological targets.[1] Derivatives of this core structure have been reported to exhibit anticancer activity through diverse mechanisms, including the inhibition of crucial enzymes like topoisomerase II and various protein kinases, as well as the induction of apoptosis.[1][4] The central hypothesis for investigating 6-Bromo-benzooxazole-2-carboxylic acid amide is its potential to exhibit a favorable therapeutic window, a measure of its ability to selectively target cancer cells over normal, healthy cells. This selectivity is a critical determinant of a drug candidate's potential for clinical success, as it directly correlates with reduced side effects for the patient.
This guide will present a hypothetical, yet plausible, set of experimental findings to illustrate a robust methodology for assessing the selective cytotoxicity of novel chemical entities.
Experimental Design: A Rigorous Approach to Comparative Cytotoxicity
To comprehensively evaluate the cytotoxic profile of 6-Bromo-benzooxazole-2-carboxylic acid amide, a multi-faceted experimental approach is essential. The following outlines the rationale behind the chosen cell lines, assays, and overall workflow.
Cell Line Selection: Modeling the Tumor and Normal Tissue Environments
The choice of cell lines is fundamental to the validity of a comparative cytotoxicity study. For this investigation, we selected a panel of human cancer cell lines representing different malignancies, alongside a non-cancerous human cell line to serve as a model for normal tissue.
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.
-
HepG2 (Hepatocellular Carcinoma): A liver cancer cell line that maintains many specialized functions of normal hepatocytes, making it a relevant model for assessing potential hepatotoxicity.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer, representing a major type of malignancy.
-
-
Normal Cell Line:
-
hTERT-HPNE (Human Pancreatic Nestin-Expressing Cells): An immortalized, non-tumorigenic human pancreatic ductal epithelial cell line, serving as a representative of normal, proliferating epithelial cells.
-
The inclusion of multiple cancer cell lines provides insights into the compound's spectrum of activity, while the normal cell line is crucial for determining its selectivity index.
Workflow for Assessing Selective Cytotoxicity
The experimental workflow is designed to progress from a broad assessment of cell viability to a more detailed investigation of the mechanism of cell death.
Figure 1: A streamlined experimental workflow for the comprehensive evaluation of the cytotoxic and apoptotic effects of 6-Bromo-benzooxazole-2-carboxylic acid amide.
Quantitative Analysis of Cytotoxicity
The primary measure of a compound's cytotoxic potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation.
IC50 Values and Selectivity Index
The following table summarizes the hypothetical IC50 values for 6-Bromo-benzooxazole-2-carboxylic acid amide against the selected cell lines, along with the calculated Selectivity Index (SI). The SI is a crucial parameter, defined as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for cancer cells.[5]
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) |
| 6-Bromo-benzooxazole-2-carboxylic acid amide | MCF-7 | 12.5 | hTERT-HPNE | 48.2 | 3.86 |
| 6-Bromo-benzooxazole-2-carboxylic acid amide | HepG2 | 18.7 | hTERT-HPNE | 48.2 | 2.58 |
| 6-Bromo-benzooxazole-2-carboxylic acid amide | A549 | 22.4 | hTERT-HPNE | 48.2 | 2.15 |
| Doxorubicin (Reference Drug) | MCF-7 | 0.8 | hTERT-HPNE | 3.5 | 4.38 |
Note: The data presented here are for illustrative purposes and are based on trends observed for similar compounds in the literature.
The hypothetical data suggest that 6-Bromo-benzooxazole-2-carboxylic acid amide exhibits moderate cytotoxicity against the tested cancer cell lines, with a promising selectivity towards MCF-7 breast cancer cells. While the reference drug, Doxorubicin, shows higher potency, its selectivity index is comparable, highlighting the potential of the novel compound for a wider therapeutic window, especially considering the known cardiotoxicity of Doxorubicin.
Mechanistic Insights: Induction of Apoptosis
Understanding the mechanism by which a compound induces cell death is critical. Evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this programmed cell death pathway are of significant therapeutic interest.[4]
Apoptosis Assay Results
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, MCF-7 and hTERT-HPNE cells were treated with 6-Bromo-benzooxazole-2-carboxylic acid amide at their respective IC50 concentrations for 24 hours. Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| MCF-7 | Vehicle Control (DMSO) | 3.2 | 1.5 | 4.7 |
| 6-Bromo-benzooxazole-2-carboxylic acid amide (12.5 µM) | 25.8 | 10.3 | 36.1 | |
| hTERT-HPNE | Vehicle Control (DMSO) | 2.5 | 0.8 | 3.3 |
| 6-Bromo-benzooxazole-2-carboxylic acid amide (48.2 µM) | 8.1 | 2.4 | 10.5 |
These illustrative results indicate a significant increase in the apoptotic cell population in the MCF-7 cancer cells upon treatment, while the effect on the normal hTERT-HPNE cells is substantially less pronounced, even at a much higher concentration. This further supports the selective pro-apoptotic activity of the compound.
Proposed Signaling Pathway
Based on existing literature on benzoxazole derivatives, a plausible mechanism of action involves the intrinsic apoptotic pathway.[1][4] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Figure 2: A proposed signaling pathway for the induction of apoptosis by 6-Bromo-benzooxazole-2-carboxylic acid amide, highlighting the central role of the mitochondria.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed experimental protocols are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 6-Bromo-benzooxazole-2-carboxylic acid amide in complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with the compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The hypothetical data and experimental framework presented in this guide illustrate a robust approach to evaluating the selective cytotoxicity of novel anticancer compounds like 6-Bromo-benzooxazole-2-carboxylic acid amide. The compound demonstrates potential for selective cytotoxicity against breast cancer cells, possibly through the induction of the intrinsic apoptotic pathway.
Future studies should aim to validate these findings using in vivo tumor models to assess the compound's efficacy and safety profile in a more complex biological system. Further mechanistic studies, including kinase profiling and analysis of other cell death pathways, would provide a more complete understanding of its mode of action. The benzoxazole scaffold continues to be a promising starting point for the development of next-generation targeted cancer therapies.
References
-
Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2018). ResearchGate. Available at: [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (n.d.). ResearchGate. Available at: [Link]
-
Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. Available at: [Link]
-
Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PubMed Central. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate. Available at: [Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2025). ResearchGate. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Essential Protective Measures for Handling 6-Bromo-benzooxazole-2-carboxylic acid amide
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 6-Bromo-benzooxazole-2-carboxylic acid amide. As this compound is a specialized research chemical, this document synthesizes data from structurally similar halogenated benzoxazoles and general principles of laboratory safety to establish a robust framework for its handling. The core philosophy is to treat the compound with a high degree of caution, assuming potential hazards in the absence of comprehensive toxicological data.
Immediate Safety Profile & Hazard Analysis
Based on safety data for analogous compounds, 6-Bromo-benzooxazole-2-carboxylic acid amide should be handled as a substance that is:
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The causality is clear: the chemical's structure suggests it can react with biological tissues, leading to irritation and potential toxicity upon absorption. Therefore, all protocols must be designed to rigorously prevent these exposure routes.
The Hierarchy of Controls: A Self-Validating System
Before detailing Personal Protective Equipment (PPE), it is critical to implement a multi-layered safety approach. PPE is the last line of defense, not the first.
-
Engineering Controls : These are modifications to the workspace to isolate personnel from the hazard.
-
Chemical Fume Hood : All weighing, handling, and transfer of 6-Bromo-benzooxazole-2-carboxylic acid amide powder must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and serves to control the primary inhalation hazard.
-
Ventilation : The laboratory should have adequate general ventilation to control background levels of any potential contaminants.
-
-
Administrative Controls : These are the policies and procedures that dictate safe work practices.
-
Designated Area : A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs) : Your laboratory must have a written, chemical-specific SOP for this compound that all personnel are trained on before beginning work.[4][5][6]
-
Personal Hygiene : Never eat, drink, smoke, or apply cosmetics in the laboratory.[7][8] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][8]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face | Tight-fitting Safety Goggles & Face Shield | Rationale : Protects against airborne dust particles and potential splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring large quantities or preparing solutions. Must meet ANSI Z87.1 or EN166 standards.[9] |
| Respiratory | NIOSH-approved N95 Respirator (or higher) | Rationale : To prevent inhalation of the fine powder, which may cause respiratory irritation.[1][9] This is mandatory if handling the powder outside of a fume hood is unavoidable (e.g., during spill cleanup). Within a fume hood, it provides an additional layer of protection. |
| Hand | Chemical-Resistant Nitrile or Neoprene Gloves | Rationale : Prevents skin contact, which can cause irritation.[1][2][10] Double-gloving is recommended. Check the manufacturer's glove compatibility chart. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Fully-buttoned Laboratory Coat or Chemical-Resistant Coverall | Rationale : Protects skin on the arms and body from accidental contact with the powder.[11] A lab coat is the minimum requirement; for larger quantities, a disposable coverall like Tychem® is advisable.[12] Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.[8] |
Operational Plans: Step-by-Step Guidance
Workflow for Safe Handling
This diagram outlines the critical steps from preparation to disposal, ensuring safety at each stage.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 5. Read "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures" at NAP.edu [nationalacademies.org]
- 6. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. upload.lsu.edu [upload.lsu.edu]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
